molecular formula C23H18Cl2N2O2 B2984831 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole CAS No. 314257-92-6

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Cat. No. B2984831
M. Wt: 425.31
InChI Key: COGOJXSLRROWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a 2,4-dichlorophenyl group, which is a phenyl group (a benzene ring) with two chlorine atoms attached at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitro group (-NO2) and the dichlorophenyl group could potentially undergo reactions like reduction or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties are typically determined experimentally.

Scientific Research Applications

Synthesis and Functionalization

Indoles, including derivatives similar to the compound , are pivotal in organic chemistry due to their prevalence in biologically active molecules. The synthesis and functionalization of indoles have been extensively studied, with palladium-catalyzed reactions playing a significant role in creating complex molecules efficiently and with minimal waste. These methodologies have been instrumental in producing pharmaceutical intermediates, fine chemicals, and active ingredients, showcasing the importance of indole derivatives in synthetic organic chemistry (Cacchi & Fabrizi, 2005).

Antimicrobial Activity

Indole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their potential as antibacterial and antifungal agents. For instance, novel indole derivatives have shown activity against various microbial strains, underscoring the potential of indole-based compounds in developing new antimicrobial agents (Babu et al., 2008).

Material Science Applications

Indole derivatives have also been explored for their applications in material science, particularly as stabilizers and antioxidants in polymer materials. Their ability to enhance the thermal stability and durability of polymers underlines the versatility of indole compounds beyond biological applications (Alberti et al., 1993).

Biological Evaluation

Research into indole-based compounds extends into biological evaluations, where derivatives are assessed for their potential as enzyme inhibitors or for their interaction with biological macromolecules. Such studies are crucial for understanding the bioactivity of indole derivatives and their potential therapeutic applications (Tomoo et al., 2014).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Dichlorophenols, for example, are known to be toxic and potentially harmful to the environment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its environmental impact and ways to mitigate any potential harm .

properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGOJXSLRROWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.